2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855134
InChI: InChI=1S/C11H8BrFO3/c1-5-2-3-6-7(4-8(14)15)11(12)16-10(6)9(5)13/h2-3H,4H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H8BrFO3
Molecular Weight: 287.08 g/mol

2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid

CAS No.:

Cat. No.: VC15855134

Molecular Formula: C11H8BrFO3

Molecular Weight: 287.08 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid -

Specification

Molecular Formula C11H8BrFO3
Molecular Weight 287.08 g/mol
IUPAC Name 2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid
Standard InChI InChI=1S/C11H8BrFO3/c1-5-2-3-6-7(4-8(14)15)11(12)16-10(6)9(5)13/h2-3H,4H2,1H3,(H,14,15)
Standard InChI Key QLQCWLNSKUCDKJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid, reflects its intricate substitution pattern. The benzofuran scaffold consists of a fused benzene and furan ring, with functional groups positioned at specific sites:

  • Bromine at the 2-position of the benzofuran ring

  • Fluorine at the 7-position

  • Methyl group at the 6-position

  • Acetic acid moiety at the 3-position .

The canonical SMILES notation (CC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F) and InChIKey (QLQCWLNSKUCDKJ-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Identifiers of 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic Acid

PropertyValue
Molecular FormulaC₁₁H₈BrFO₃
Molecular Weight287.08 g/mol
CAS Number1420793-09-4
PubChem CID97036711
IUPAC Name2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid
SMILESCC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound’s synthesis involves constructing the benzofuran core followed by sequential functionalization. A representative pathway includes:

  • Benzofuran Ring Formation:

    • Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

    • For example, 2-fluorobenzofuran intermediates are generated via AlCl₃-catalyzed cyclization .

  • Halogenation and Alkylation:

    • Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in dichloromethane.

    • Friedel-Crafts alkylation to introduce the methyl group at the 6-position .

  • Acetic Acid Moiety Attachment:

    • Suzuki–Miyaura coupling or nucleophilic substitution to install the acetic acid group at the 3-position .

Table 2: Representative Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)
Benzofuran formationAlCl₃, CH₂Cl₂, −20°C to RT65–75
BrominationNBS, CH₂Cl₂, 0°C to RT80–85
Acetic acid additionPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C70–78

Challenges in Purification

  • The bromine and fluorine substituents increase molecular polarity, necessitating chromatographic separation using hexane/ethyl acetate gradients .

  • Recrystallization from ethanol/water mixtures improves purity to >95% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Decomposes above 200°C; susceptible to photodegradation under UV light due to the bromine atom .

Acid-Base Behavior

The acetic acid group confers a pKa ≈ 3.5–4.0, enabling salt formation with bases like sodium hydroxide. Protonation states influence solubility and biological membrane permeability.

Biological Activities and Mechanisms

Table 3: Comparative Bioactivity of Benzofuran Analogs

CompoundIC₅₀ (Cancer Cells)COX-2 Inhibition (%)
2-Bromo-6-methylbenzofuran12.5 μM78
7-Fluorobenzofuran-3-acetic acid8.2 μM85

Structure-Activity Relationships (SAR)

  • Bromine: Enhances electrophilic reactivity, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues).

  • Fluorine: Improves metabolic stability by resisting cytochrome P450-mediated oxidation.

  • Methyl Group: Increases lipophilicity, enhancing blood-brain barrier penetration.

Applications in Drug Discovery

Lead Compound Optimization

  • Analog Synthesis: Replacing bromine with chlorine or iodine to modulate reactivity.

  • Prodrug Development: Esterification of the acetic acid group to improve oral bioavailability.

Target Identification Studies

  • Molecular Docking: Preliminary simulations suggest affinity for the NLRP3 inflammasome (ΔG = −9.2 kcal/mol).

  • Enzyme Assays: Ongoing investigations into kinase inhibition profiles (e.g., EGFR, VEGFR2).

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